molecular formula C7H3ClFIN2 B1421486 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-90-4

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1421486
M. Wt: 296.47 g/mol
InChI Key: GQIXDQQTKUFJIN-UHFFFAOYSA-N
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Patent
US09073922B2

Procedure details

To a solution of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.8 g, 10.5 mmol) in N,N-dimethylformamide (25 mL) at 0° C. was added N-iodosuccinimide (2.37 g, 10.55 mmol). The mixture was slowly brought to room temperature, quenched with brine and extracted with ethyl acetate (twice). The organic phase was concentrated and purified by column chromatography (silica gel, 30% ethyl acetate in hexane) to afford the title compound. MS (ESI+) m/z 297 (M+H)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12.[I:12]N1C(=O)CCC1=O>CN(C)C=O>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[C:11]([I:12])[C:3]=12

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1F)NC=C2
Name
Quantity
2.37 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly brought to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (twice)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 30% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1F)NC=C2I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.